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For researchers, scientists, and drug development professionals, a comprehensive review of

preclinical data demonstrates that Genevant's CL1 lipid nanoparticle (LNP) platform exhibits

superior or comparable performance in animal models when evaluated against other widely

used LNP formulations for the delivery of mRNA and siRNA.

In head-to-head studies, the Genevant CL1 LNP, which utilizes the novel ionizable lipid "Lipid

10," has shown significant advantages in terms of therapeutic protein expression, gene

silencing, and immunogenicity. These findings position the CL1 platform as a highly competitive

option for the development of nucleic acid-based therapeutics and vaccines.

Comparative Performance in In Vivo Models
A key study directly compared the in vivo efficacy of Genevant's Lipid 10 (CL1) with established

ionizable lipids, including DLin-MC3-DMA (the lipid component of the first FDA-approved

siRNA-LNP drug, Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-

0315 (used in the Pfizer-BioNTech COVID-19 vaccine). The results, summarized below,

highlight the performance of the CL1 LNP system across different therapeutic applications.

Messenger RNA (mRNA) Delivery and Protein
Expression
In studies evaluating the delivery of mRNA encoding therapeutic proteins, LNPs formulated

with Genevant's Lipid 10 (CL1) demonstrated superior protein expression in the liver compared
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to other ionizable lipids. This enhanced performance is critical for therapeutic applications

requiring high levels of protein production.

Ionizable Lipid
Mean EGFP Expression in Liver (ng/g
tissue)

Genevant Lipid 10 (CL1) ~12,000

DLin-MC3-DMA ~4,000

SM-102 ~6,000

ALC-0315 ~8,000

Table 1: Comparison of in vivo EGFP protein

expression in the liver of BALB/c mice 24 hours

after a single intravenous (IV) administration of

1 mg/kg EGFP mRNA formulated in LNPs with

different ionizable lipids. Data extracted from a

peer-reviewed publication.

Small Interfering RNA (siRNA) Delivery and Gene
Silencing
When used to deliver small interfering RNA (siRNA), Genevant's Lipid 10 (CL1) LNPs resulted

in significantly greater silencing of the target gene, transthyretin (TTR), compared to the

benchmark lipid, DLin-MC3-DMA. This indicates a high degree of efficiency in mediating RNA

interference in vivo.
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Ionizable Lipid TTR mRNA Levels in Liver (% of control)

Genevant Lipid 10 (CL1) ~10%

DLin-MC3-DMA ~30%

Table 2: Comparison of in vivo transthyretin

(TTR) gene silencing in the liver of BALB/c mice

48 hours after a single IV administration of 0.01

mg/kg TTR siRNA formulated in LNPs. Data

from a peer-reviewed study.

mRNA Vaccine Immunogenicity
In a murine model of an mRNA vaccine, LNPs formulated with Genevant's Lipid 10 (CL1)

elicited comparable or higher antibody titers against the hemagglutinin (HA) antigen compared

to LNPs containing SM-102 and ALC-0315.[1] This demonstrates the potential of the CL1

platform for the development of effective prophylactic vaccines.

Ionizable Lipid in LNP Anti-HA IgG Titer (Day 28)

Genevant Lipid 10 (CL1) Comparable or higher than comparators

SM-102 Lower than Lipid 10

ALC-0315 Comparable to Lipid 10

Table 3: Qualitative comparison of anti-

hemagglutinin (HA) IgG titers in BALB/c mice 28

days after intramuscular (IM) immunization with

an HA mRNA vaccine formulated in LNPs with

different ionizable lipids.[1]

Biodistribution Profile
Following systemic administration, Genevant's Lipid 10 (CL1) LNPs primarily accumulate in the

liver, which is consistent with the biodistribution of many other LNP formulations. The lipid is

rapidly taken up by the liver within the first hour and is then gradually cleared over a two-week

period, a clearance profile similar to that of DLin-MC3-DMA.[2][3]
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Experimental Protocols
The following provides a general overview of the experimental methodologies used in the

preclinical evaluation of Genevant's CL1 LNP and its comparators.

LNP Formulation
LNPs were typically formulated using a microfluidic mixing device. The lipid components,

including the ionizable lipid (e.g., Genevant Lipid 10, DLin-MC3-DMA, SM-102, or ALC-0315), a

phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, were dissolved in ethanol. This

organic phase was rapidly mixed with an aqueous phase containing the nucleic acid (mRNA or

siRNA) at an acidic pH. The resulting nanoparticles were then dialyzed against phosphate-

buffered saline (PBS) to remove ethanol and raise the pH.

Animal Models and Administration
The in vivo studies were primarily conducted in BALB/c mice. For systemic delivery

applications, such as therapeutic protein expression and gene silencing, the LNP formulations

were administered via a single intravenous (IV) injection. For vaccine applications, the

formulations were administered via intramuscular (IM) injection.

Endpoint Analysis
Protein Expression: For mRNA-based therapeutics, protein expression was quantified from

tissue homogenates (primarily liver) using enzyme-linked immunosorbent assays (ELISA)

specific for the expressed protein (e.g., EGFP or hEPO). In some studies, in vivo

bioluminescence imaging was used to track the expression of luciferase mRNA.

Gene Silencing: The efficacy of siRNA-mediated gene silencing was determined by

measuring the levels of the target mRNA (e.g., TTR) in liver tissue using methods such as

branched DNA (bDNA) analysis.

Immunogenicity: For mRNA vaccines, the immune response was assessed by measuring

antigen-specific antibody titers (e.g., anti-HA IgG) in the serum of immunized animals using

ELISA.

Visualizing the Experimental Workflow
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The following diagram illustrates a typical workflow for the in vivo validation of LNP

performance in animal models.
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Caption: A generalized workflow for the in vivo evaluation of LNP performance.

Conclusion
The available preclinical data strongly supports the robust performance of Genevant's CL1 LNP

platform in animal models for both therapeutic and vaccine applications. Its ability to achieve

high levels of protein expression, potent gene silencing, and strong immunogenicity, often

exceeding that of established competitors, makes it a compelling choice for the development of
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next-generation nucleic acid medicines. The favorable biodistribution and clearance profile

further underscore its potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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